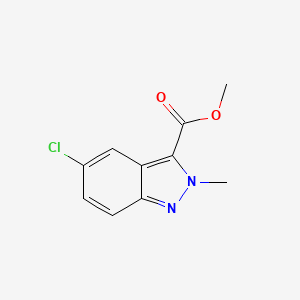
Fmoc-a-methyl-L-Isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-a-methyl-L-Isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-a-methyl-L-Isoleucine typically involves the protection of the amino group of a-methyl-L-isoleucine with the Fmoc group. This can be achieved through the reaction of a-methyl-L-isoleucine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Fmoc-a-methyl-L-Isoleucine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under mildly acidic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.
Major Products: The primary products formed from these reactions are peptides and oligopeptides, which can be further modified or used in various applications .
Scientific Research Applications
Chemistry: Fmoc-a-methyl-L-Isoleucine is used as a building block in the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with a-methylated amino acids, which can enhance the stability and bioactivity of the peptides .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can serve as probes or inhibitors in various biochemical assays .
Medicine: Peptides containing this compound are explored for their potential therapeutic applications. They can be used in the development of peptide-based drugs, particularly those targeting specific proteins or pathways involved in diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific properties .
Mechanism of Action
The mechanism of action of Fmoc-a-methyl-L-Isoleucine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions .
Molecular Targets and Pathways: Peptides synthesized using this compound can target various molecular pathways and proteins, depending on their sequence and structure. These peptides can modulate enzyme activity, inhibit protein-protein interactions, or act as signaling molecules .
Comparison with Similar Compounds
Fmoc-L-Isoleucine: Similar to Fmoc-a-methyl-L-Isoleucine but without the methyl group on the alpha carbon.
Fmoc-N-methyl-L-Isoleucine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the methyl group on the alpha carbon, which can enhance the stability and bioactivity of the peptides synthesized using this compound. This modification can also influence the conformation and properties of the resulting peptides, making them suitable for specific applications .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1 |
InChI Key |
TZBPFKBKTDHMEU-FPTDNZKUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)

![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)
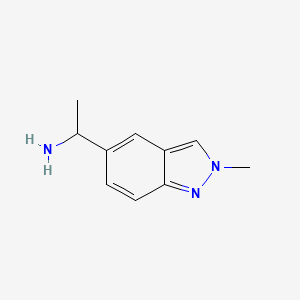
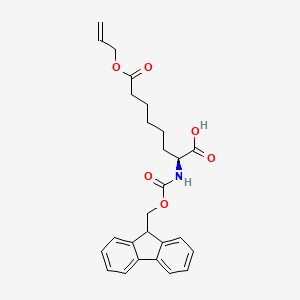

![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
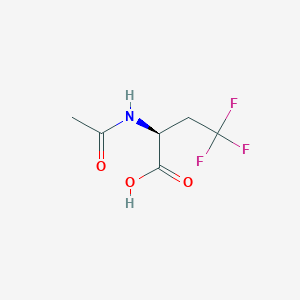
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
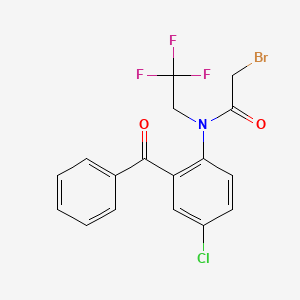

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)
